5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents or lithium chloride complexes to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 3-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid to form N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like iodine and bromine, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
1H-pyrazolo[3,4-b]pyridine: Explored for its biomedical applications.
N-(pyridin-2-yl)amides: Noted for their medicinal applications.
Uniqueness
5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1359706-39-0 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H13N3O/c1-2-7-14-10(3-1)9-17-13-5-4-11-12(16-13)6-8-15-11/h1-5,7,15H,6,8-9H2 |
InChI Key |
YLSNSALITSKOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=C(C=C2)OCC3=CC=CC=N3 |
Origin of Product |
United States |
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